3,3,5,5-Tetrametilpiperidina

Descripción general

Descripción

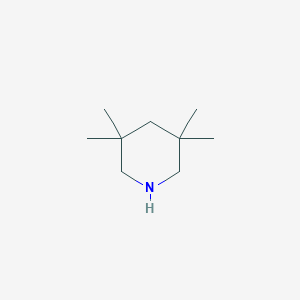

3,3,5,5-Tetramethylpiperidine is a chemical compound that belongs to the piperidine class, which is a type of secondary amine containing a six-membered ring with five methylene groups and one amine group. Piperidines are important in the field of organic chemistry due to their presence in many biological molecules and pharmaceuticals.

Aplicaciones Científicas De Investigación

3,3,5,5-Tetramethylpiperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Target of Action

3,3,5,5-Tetramethylpiperidine is a derivative of piperidine . Piperidine and its derivatives have significant roles in various pharmaceutical applications, including insect repellents, hair loss prevention, antipsychotic medications, and opioids . .

Mode of Action

Piperidine derivatives are known to interact with various targets to exert their effects . For instance, they can act as antagonists or agonists at various receptor sites, inhibit or activate enzymes, or interfere with cellular processes .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For example, they can influence pathways related to inflammation, cancer, diabetes, hypertension, and more .

Pharmacokinetics

A related compound, 2,2,5,5-tetramethylpiperidine-1-oxyl-3-carboxylic acid (pca), has been studied for its pharmacokinetics . PCA is a relatively stable free radical useful as a contrast agent for nuclear magnetic resonance imaging and as an imaging/spectroscopy agent for EPR . The pharmacokinetics of PCA were found to fit a two-component model, with the fast component being mainly due to elimination by the kidneys .

Result of Action

Piperidine derivatives are known to have a wide range of effects, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylpiperidine can be achieved through various methods. One common method involves the hydrogenation of 3,3,5,5-Tetramethylpyridine using palladium or rhodium catalysts . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

In industrial settings, the production of 3,3,5,5-Tetramethylpiperidine often involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3,3,5,5-Tetramethylpiperidine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of nitroxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidines.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simpler structure with similar chemical properties.

4-Methylpiperidine: Another derivative with one methyl group.

2,2,6,6-Tetramethylpiperidine: A similar compound with different methyl group positions.

Uniqueness

3,3,5,5-Tetramethylpiperidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications and as a ligand in coordination chemistry .

Actividad Biológica

3,3,5,5-Tetramethylpiperidine (TMP) is a saturated heterocyclic compound with the chemical formula . It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of TMP, exploring its mechanisms of action, applications in medicine and industry, and relevant case studies.

3,3,5,5-Tetramethylpiperidine is characterized by its four methyl groups attached to the piperidine ring. This steric hindrance influences its reactivity and interaction with biological systems. The compound can undergo several chemical reactions:

- Oxidation : Can form ketones or carboxylic acids.

- Reduction : Capable of converting ketones to alcohols.

- Substitution : The ester group can react with nucleophiles to form amides or esters.

TMP exhibits various biological activities primarily through its interaction with enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : TMP may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate physiological functions .

Pharmacological Applications

Research has highlighted several pharmacological applications for TMP:

- Antimicrobial Properties : TMP has been investigated for its potential to inhibit bacterial growth, making it a candidate for antibiotic development.

- Anticancer Activity : Studies suggest that TMP derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells .

- Radioprotection : Certain nitroxide derivatives of TMP have shown promise as radioprotectors during cancer therapy by ameliorating oxidative stress caused by radiation exposure .

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of TMP against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

-

Cancer Research :

- In vitro tests demonstrated that TMP derivatives could induce cell death in human cancer cell lines through apoptosis pathways. This suggests potential for TMP-based compounds in cancer therapeutics.

- Radioprotection :

Comparative Analysis

The biological activity of 3,3,5,5-tetramethylpiperidine can be compared with other piperidine derivatives to understand its unique properties better:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Lacks substitution at the 3 and 5 positions | Strong ganglion-blocking activity |

| 1-Benzyl-3,3,5,5-tetramethylpiperidine | Contains a benzyl group; unique reactivity | Antimicrobial and anticancer properties |

| 2-Methylpiperidine | Less sterically hindered | Lower enzyme inhibition potential |

Propiedades

IUPAC Name |

3,3,5,5-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBPDGCJJZXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566418 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-56-8 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3,3,5,5-Tetramethylpiperidine into the structure of DTPU influence its interaction with the photosynthetic membrane compared to DCMU?

A1: The research primarily focuses on the structural characterization of DCMU and DTPU, revealing that incorporating 3,3,5,5-Tetramethylpiperidine into DTPU significantly increases its molecular volume compared to DCMU []. The measured volumes of DCMU and DTPU are 259.1 and 493.3 Å3, respectively []. This size difference suggests that the binding site for these inhibitors within the photosynthetic membrane needs to accommodate the larger DTPU molecule. While the exact interaction mechanism isn't detailed in this study, the authors propose that the size difference between DCMU and DTPU provides insights into the potential dimensions of the inhibitor binding site within the photosynthetic membrane []. Further research is needed to elucidate the precise binding interactions and inhibitory effects of DTPU compared to DCMU.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.